4-Bromophenol-2,3,5,6-D4 is a deuterated derivative of 4-bromophenol, characterized by the substitution of four hydrogen atoms with deuterium isotopes. Its molecular formula is C6H2D4BrO. The presence of deuterium enhances its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy, due to the distinct signals it provides compared to non-deuterated compounds. This compound belongs to a broader class of bromophenols, which are organic compounds containing both hydroxyl groups and bromine atoms attached to a benzene ring .
4-Bromophenol-2,3,5,6-D4 (deuterated 4-bromophenol) finds its primary application in scientific research as an internal standard in mass spectrometry (MS) [, , ]. MS is an analytical technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). An internal standard is a compound deliberately added to a sample before analysis and helps to normalize for variations in instrument performance, sample preparation, and ionization efficiency.
Due to its unique properties like high volatility, good solubility in various solvents, and minimal interaction with other molecules, 4-Bromophenol-2,3,5,6-D4 serves as an ideal internal standard for a wide range of MS experiments. The presence of four deuterium atoms (represented by "D") in its structure does not affect its chemical behavior significantly but increases its mass compared to the non-deuterated version (4-bromophenol). This mass difference allows researchers to distinguish the internal standard from the analytes of interest in the MS spectrum, facilitating accurate quantification.
4-Bromophenol-2,3,5,6-D4 can also be used in isotope labeling studies, a technique employed to track the fate of specific molecules within a system. By incorporating deuterium atoms into specific positions of a molecule, researchers can differentiate it from its unlabeled counterpart using techniques like MS.
For example, 4-Bromophenol-2,3,5,6-D4 could be used as an internal standard to quantify the amount of unlabeled 4-bromophenol present in a biological sample. This information can be valuable in studying the metabolism or degradation pathways of 4-bromophenol in an organism.
Due to its well-defined structure and high purity, 4-Bromophenol-2,3,5,6-D4 is also available commercially as a reference material for various analytical techniques [, , ]. Reference materials are used to calibrate instruments, validate analytical methods, and ensure the accuracy and reproducibility of research data.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions often involve basic or acidic environments depending on the desired transformation .
The biological activity of 4-Bromophenol-2,3,5,6-D4 is closely related to its parent compound, 4-bromophenol. Bromophenols are known to interact with various biological systems and can influence cellular processes. They have been implicated in gene expression regulation and may affect cell signaling pathways. Additionally, studies indicate that bromophenols can undergo biodegradation in microbial systems, suggesting potential applications in bioremediation .
The synthesis of 4-Bromophenol-2,3,5,6-D4 typically involves the deuteration of 4-bromophenol. One common method includes:
In industrial settings, these methods are scaled up using high-purity reagents and optimized reaction parameters to ensure efficient production.
4-Bromophenol-2,3,5,6-D4 has various applications:
Research indicates that 4-Bromophenol-2,3,5,6-D4 interacts with various enzymes and proteins within biological systems. For instance, it has been shown to influence metabolic pathways and gene expression profiles in cellular models. Its interactions are essential for understanding its biochemical properties and potential therapeutic uses.
Several compounds are similar to 4-Bromophenol-2,3,5,6-D4:
Compound Name | Structure Description | Unique Features |
---|---|---|
4-Bromophenol | Non-deuterated version; widely used as a reagent | Commonly used in organic synthesis without isotopic labeling |
3-Bromophenol | Isomer with bromine at the 3-position | Different reactivity compared to 4-bromophenol |
2-Bromophenol | Isomer with bromine at the 2-position | Distinct chemical properties affecting its applications |
4-Iodophenol | Iodine instead of bromine | Similar reactivity but different halogen properties |
4-Chlorophenol | Chlorine instead of bromine | Used in similar applications but with different reactivity profiles |
The uniqueness of 4-Bromophenol-2,3,5,6-D4 lies in its deuterated nature which enhances its stability and analytical capabilities in research settings. The presence of deuterium allows for precise tracking in metabolic studies and reaction mechanisms .